molecular formula C26H29N3O3S B2897696 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851972-15-1

3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea

Cat. No.: B2897696
CAS No.: 851972-15-1
M. Wt: 463.6
InChI Key: LQOVBPOZCCVJBJ-UHFFFAOYSA-N
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Description

This thiourea derivative features a central thiourea backbone (N–C(=S)–N) with three distinct substituents:

  • 2-(2,5-Dimethyl-1H-indol-3-yl)ethyl group: An indole moiety substituted with methyl groups at positions 2 and 5, linked via an ethyl chain. Indole derivatives are known for their role in modulating receptor binding and enzyme inhibition.
  • Furan-2-ylmethyl group: A furan ring attached via a methyl group, contributing to hydrogen-bonding capabilities and aromatic stacking.

The compound’s molecular formula is C25H28N3O3S, with a molecular weight of 468.58 g/mol.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-17-7-9-23-22(14-17)21(18(2)27-23)11-12-29(16-20-6-5-13-32-20)26(33)28-24-15-19(30-3)8-10-25(24)31-4/h5-10,13-15,27H,11-12,16H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOVBPOZCCVJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea typically involves multiple steps, starting with the preparation of the individual functional groups. The key steps include:

    Formation of the Dimethoxyphenyl Group: This can be achieved through the methoxylation of phenol derivatives.

    Synthesis of the Indole Group: The indole group can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Preparation of the Furan Group: Furan can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Thiourea Formation: Thiourea can be synthesized by reacting ammonium thiocyanate with primary amines.

These individual components are then combined through a series of condensation reactions under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in the study of biological processes and pathways.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Molecular Properties

The table below compares the target compound with structurally related thiourea derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Storage Notes Potential Applications References
3-(2,5-Dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea C25H28N3O3S 468.58 Dimethoxyphenyl, dimethylindole-ethyl, furanylmethyl Not specified Hypothetical: Enzyme inhibition, antimicrobial N/A
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[2-[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-5-yl]ethyl]amino]cyclohexyl]thiourea C29H31F9N6O2S 722.65 Trifluoromethylphenyl, trifluoroacetyl-pyrrolidine-triazole, cyclohexyl-amino Not specified Likely: High-affinity receptor binding
1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea C29H31N3S 453.64 Dimethylamino-diphenylethyl, naphthylethyl Cold storage (0–6°C) required Chiral catalysis, asymmetric synthesis
Key Observations:

Substituent Effects: The dimethoxyphenyl group in the target compound contrasts with the trifluoromethylphenyl group in ’s analog. The dimethylindole substituent may favor hydrophobic interactions compared to the naphthyl group in ’s compound, which offers extended π-stacking surfaces .

Molecular Weight and Complexity :

  • The target compound (468.58 g/mol) is smaller than ’s analog (722.65 g/mol), suggesting better bioavailability. However, the furan and indole groups may still pose solubility challenges.

Stability :

  • highlights cold storage requirements for certain thiourea derivatives, implying sensitivity to thermal degradation. The target compound’s stability remains uncharacterized in the provided data .

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